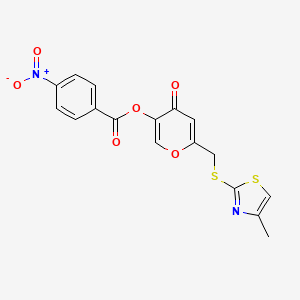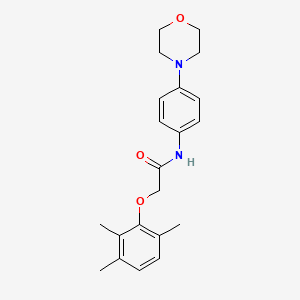
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including displacement reactions, condensation, and chlorination. For instance, the synthesis of a hypoxia-selective cytotoxin involved displacement of a chloro group from methyl chlorodinitrobenzoates, followed by dimesylation and mesylate displacement with LiCl . Another compound was synthesized by condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods suggest that the synthesis of "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide" could potentially involve similar synthetic strategies, such as chlorination and condensation reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray diffraction . For example, the crystal structure of one compound was determined to belong to the monoclinic space group with specific unit cell parameters . Another compound's crystal structure was found to belong to the tetragonal system . These analyses provide insights into the possible crystal structure of "this compound," which may also exhibit specific intermolecular interactions such as hydrogen bonding or pi-pi conjugation.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound . However, they do discuss the reactivity of similar compounds under various conditions. For instance, the hypoxia-selective cytotoxin showed different levels of cytotoxicity under aerobic and hypoxic conditions, which could be attributed to differences in their one-electron reduction potentials . This suggests that "this compound" may also undergo redox reactions that could influence its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through density functional theory (DFT) calculations and electrochemical measurements . These studies provide information on the electronic structure, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . The antitumor activity of these compounds was also assessed using assays like the MTT assay . These analyses suggest that "this compound" could have similar properties and potential biological activities, which could be further explored through similar experimental and computational methods.
科学的研究の応用
Anticancer Potential
Research has identified derivatives of benzothiazole, such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, showing significant cytotoxicity against various human cancer cell lines. One study highlighted a compound displaying selective cytotoxic activity and inducing apoptosis, suggesting the potential of benzothiazole derivatives as anticancer agents (Romero-Castro et al., 2011). Similarly, another study focused on benzothiazole derivatives exerting cytostatic activities against malignant human cell lines, further supporting the anticancer research applications of such compounds (Racané et al., 2006).
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. For instance, certain hydroxy substituted benzothiazole derivatives demonstrated potent antibacterial activity against Streptococcus pyogenes, indicating the relevance of such compounds in developing new antibacterial agents (Gupta, 2018). Another study evaluated the antibacterial activity of nitro substituted benzothiazole derivatives against Pseudomonas aeruginosa, showing potent activity and suggesting their potential use in combating resistant bacterial strains (Gupta, 2018).
Chemical Synthesis and Other Applications
Benzothiazole derivatives are used in chemical syntheses, such as the synthesis of chlorantraniliprole, indicating their utility in creating agrichemical products (Yi-fen et al., 2010). The electrochemical behaviors of certain benzothiazole compounds have been explored, providing insights into their potential applications in analytical chemistry (Zeybek et al., 2009).
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-5-10(16)7-12-13(8)17-15(23-12)18-14(20)9-3-2-4-11(6-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMYZMQXINGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)
![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)


![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)


![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)